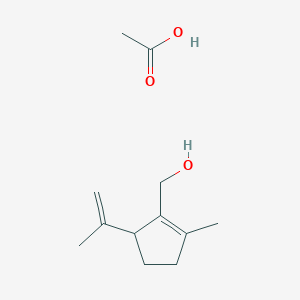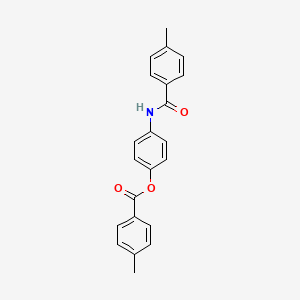![molecular formula C13H11N3O3 B14425873 10-Ethylpyrimido[4,5-b]quinoline-2,4,8(1H,3H,10H)-trione CAS No. 80547-90-6](/img/structure/B14425873.png)
10-Ethylpyrimido[4,5-b]quinoline-2,4,8(1H,3H,10H)-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-Ethylpyrimido[4,5-b]quinoline-2,4,8(1H,3H,10H)-trione is a heterocyclic compound known for its unique structural properties and potential applications in various scientific fields. This compound is part of the pyrimidoquinoline family, which is characterized by a fused ring system combining pyrimidine and quinoline moieties. Its structure allows for diverse chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-ethylpyrimido[4,5-b]quinoline-2,4,8(1H,3H,10H)-trione typically involves a multi-component reaction. One common method is the three-component one-pot reaction, which includes barbituric acid, aldehydes, and anilines . This reaction is facilitated by microwave-assisted intramolecular cyclization, which enhances the efficiency and yield of the desired product . The reaction conditions often involve the use of solvents like ethanol or acetic acid and may require heating to promote the cyclization process.
Industrial Production Methods
Industrial production of this compound may leverage similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can improve the scalability and reproducibility of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further enhance the efficiency of industrial production .
化学反応の分析
Types of Reactions
10-Ethylpyrimido[4,5-b]quinoline-2,4,8(1H,3H,10H)-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different chemical and biological activities.
科学的研究の応用
10-Ethylpyrimido[4,5-b]quinoline-2,4,8(1H,3H,10H)-trione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
作用機序
The mechanism of action of 10-ethylpyrimido[4,5-b]quinoline-2,4,8(1H,3H,10H)-trione involves its interaction with cellular components, particularly mitochondria. It acts as a mitochondria activator, enhancing the production of adenosine triphosphate (ATP) and promoting energy metabolism . The compound also influences the morphological growth of neurons by inducing the branching of axons and dendrites and increasing the number of excitatory synapses . These effects are mediated through its interaction with nicotinamide adenine dinucleotide (NAD+), a crucial cofactor for mitochondrial function .
類似化合物との比較
Similar Compounds
10-Ethyl-3-methylpyrimido[4,5-b]quinoline-2,4-dione: This compound shares a similar core structure but differs in the substitution pattern, which can affect its chemical and biological properties.
Pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione: Another related compound with variations in the substituents on the quinoline ring.
Uniqueness
10-Ethylpyrimido[4,5-b]quinoline-2,4,8(1H,3H,10H)-trione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to activate mitochondria and promote neuronal growth sets it apart from other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry and pharmacology .
特性
CAS番号 |
80547-90-6 |
|---|---|
分子式 |
C13H11N3O3 |
分子量 |
257.24 g/mol |
IUPAC名 |
10-ethyl-1H-pyrimido[4,5-b]quinoline-2,4,8-trione |
InChI |
InChI=1S/C13H11N3O3/c1-2-16-10-6-8(17)4-3-7(10)5-9-11(16)14-13(19)15-12(9)18/h3-6H,2H2,1H3,(H2,14,15,18,19) |
InChIキー |
MBTIRBVOZNMJGS-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=CC(=O)C=CC2=CC3=C1NC(=O)NC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


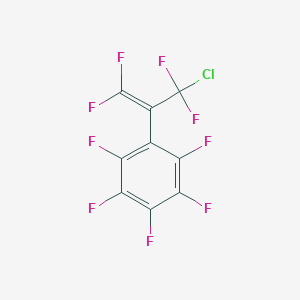
![1-Fluoro-4-phenylbicyclo[2.2.1]heptane](/img/structure/B14425805.png)
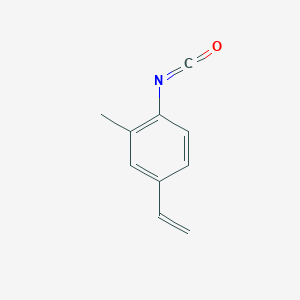
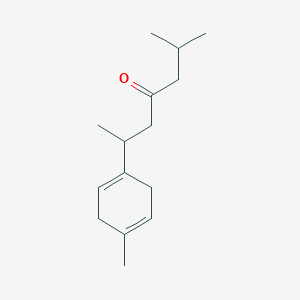
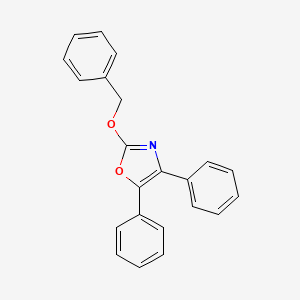
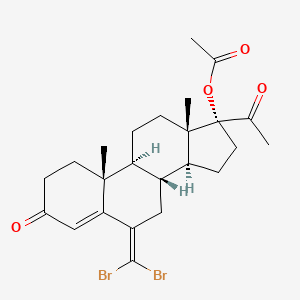
![N,N-Diethyl-N'-{[(prop-2-yn-1-yl)oxy]methyl}thiourea](/img/structure/B14425852.png)
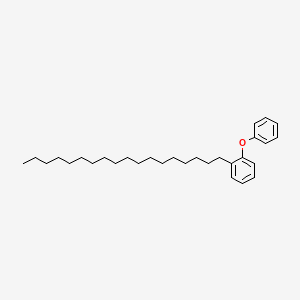
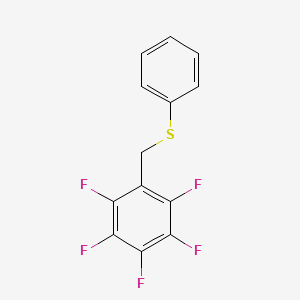
![2-[(But-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14425881.png)
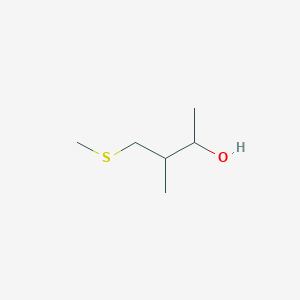
![N-[(E)-(cyanohydrazinylidene)methyl]-2-ethyl-2-methylbutanamide](/img/structure/B14425895.png)
